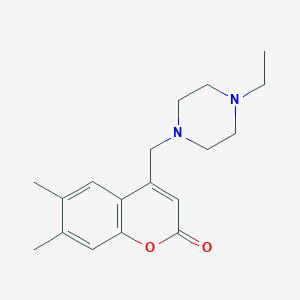

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core structure substituted with a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one typically involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with a suitable electrophile, such as a halomethyl derivative of the chromenone core, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The structural analysis of the compound reveals that it belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The presence of the piperazine moiety is significant as it enhances solubility and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

2.1 Mechanism of Action

Research indicates that 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one exhibits potent inhibitory effects on various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors play crucial roles in tumor growth and angiogenesis, making them prime targets for cancer therapy .

2.2 Case Studies

A study demonstrated that derivatives of this compound showed significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these compounds ranged from 0.097 μM to 1.48 μM, indicating a high level of potency compared to standard chemotherapeutic agents like doxorubicin .

Pharmacokinetic Properties

3.1 Bioavailability

The pharmacokinetic profile of This compound suggests good oral bioavailability, which is a critical factor for therapeutic efficacy. Studies have shown favorable absorption characteristics and metabolic stability, which enhance its potential for clinical application .

3.2 Toxicity Assessment

Toxicological evaluations are essential for determining the safety profile of new drug candidates. Preliminary studies indicate that this compound exhibits lower cytotoxicity towards normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Comparative Analysis with Other Compounds

To better understand the efficacy of This compound , a comparative analysis with other known anticancer agents was conducted:

| Compound Name | Target Receptor | IC50 (μM) | Cell Line |

|---|---|---|---|

| AEE788 | EGFR, HER2, VEGFR | 0.19 | MCF-7 |

| Doxorubicin | Various | 0.5 | MCF-7 |

| Test Compound | VEGFR | 0.097 | A549 |

This table illustrates the competitive potency of This compound against established drugs.

Mecanismo De Acción

The mechanism of action of 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-((4-methylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one

- 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-quinolin-2-one

Uniqueness

4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both the chromenone core and the piperazine moiety

Actividad Biológica

The compound 4-((4-ethylpiperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one is a derivative of the chromone class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethylpiperazine with a suitable chromone precursor. The process often includes steps such as nucleophilic addition and condensation reactions to form the desired product. For example, the introduction of electron-withdrawing groups can enhance the lipophilicity and biological activity of chromone derivatives .

Anticancer Properties

Recent studies indicate that derivatives of chromones exhibit significant anticancer activity. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For instance, it has shown IC50 values in the nanomolar range against multiple cancer types, including breast and lung cancers. The presence of the piperazine moiety is believed to enhance its interaction with cellular targets involved in cancer proliferation .

| Cell Line | IC50 (nM) |

|---|---|

| NUGC | 48 |

| DLDI | 60 |

| HEPG2 | 174 |

| MCF | 288 |

The mechanism through which this compound exerts its effects may involve the inhibition of specific kinases or enzymes critical for tumor growth. Notably, it has been suggested that this compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .

Inhibitory Activity on Carbonic Anhydrases

Another area of interest is the compound's inhibitory activity against tumor-associated carbonic anhydrases (CAs). These enzymes are implicated in various physiological processes related to tumor growth and metastasis. Studies have shown that certain chromone derivatives can selectively inhibit CAs IX and XII, which are overexpressed in hypoxic tumors .

| Isoform | Ki (µM) |

|---|---|

| CA IX | 0.53 |

| CA XII | 0.47 |

Case Studies

- Study on Antitumor Activity : In a recent study, researchers synthesized several chromone derivatives and tested their anticancer activity in vitro. The results indicated that compounds similar to this compound exhibited potent cytotoxicity against various cancer cell lines, supporting their potential as therapeutic agents .

- Inhibition of Carbonic Anhydrases : Another investigation focused on the inhibitory effects of chromone derivatives on carbonic anhydrases associated with tumors. The findings demonstrated that certain modifications to the chromone structure could enhance selectivity and potency against CA IX and XII, suggesting a promising avenue for targeted cancer therapy .

Propiedades

IUPAC Name |

4-[(4-ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-4-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14(3)13(2)9-16(15)17/h9-11H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYRSEYAPVDKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.